(R)-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine
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Overview
Description
®-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine) is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine) typically involves multi-step organic reactions. The key steps may include:
Formation of the imidazo[2,1-b][1,3]oxazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrating mixtures.
Benzyloxy group attachment: This can be done through etherification reactions using benzyl alcohol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of other complex molecules.
Biology
Biological assays: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material science:
Mechanism of Action
The mechanism of action of ®-6-(4-Benzyloxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b(1,3)oxazine) would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The nitro group could play a role in redox reactions, while the benzyloxy groups may influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]oxazines: Other compounds in this class with different substituents.
Nitroimidazoles: Compounds with a nitro group on an imidazole ring.
Uniqueness
Structural features: The presence of both benzyloxy groups and a nitro group in the same molecule.
Biological activity: Potential unique interactions with biological targets due to its specific structure.
Properties
CAS No. |
187235-58-1 |
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Molecular Formula |
C20H19N3O5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(6R)-2-nitro-6-[(4-phenylmethoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C20H19N3O5/c24-23(25)19-11-22-10-18(14-28-20(22)21-19)27-13-16-6-8-17(9-7-16)26-12-15-4-2-1-3-5-15/h1-9,11,18H,10,12-14H2/t18-/m1/s1 |
InChI Key |
UUWGSZMZJOZWCU-GOSISDBHSA-N |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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